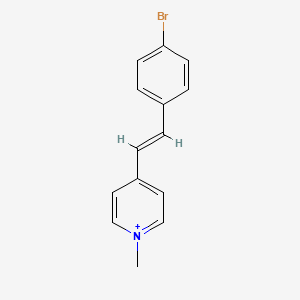

1-Methyl-4-(4-bromostyryl)pyridinium

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H13BrN+ |

|---|---|

Poids moléculaire |

275.16 g/mol |

Nom IUPAC |

4-[(E)-2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium |

InChI |

InChI=1S/C14H13BrN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1/b3-2+ |

Clé InChI |

BKPYYYGUAPETPF-NSCUHMNNSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

SMILES isomérique |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |

SMILES canonique |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 1 Methyl 4 4 Bromostyryl Pyridinium and Its Derivatives

Optimized Synthetic Routes to the Parent 1-Methyl-4-(4-bromostyryl)pyridinium Cation

The construction of the this compound cation can be achieved through a systematic approach that involves the formation of the styryl pyridinium (B92312) core followed by quaternization of the pyridine (B92270) nitrogen.

Condensation Reactions for Styryl Pyridinium Formation

The formation of the styryl linkage is a key step in the synthesis of this compound. The Knoevenagel condensation is a widely employed and effective method for this transformation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.

In a typical synthesis of the tosylate salt of the target compound, the precursor 4-methyl-N-methyl pyridinium tosylate is condensed with 4-bromobenzaldehyde. The reaction is facilitated by a catalytic amount of a base, such as piperidine. The use of piperidine as a catalyst is common in Knoevenagel-type condensations.

An alternative and powerful method for the stereoselective synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to predominantly form the E-alkene. wikipedia.org The HWE reaction is known for its high yields and the easy removal of the phosphate byproduct. wikipedia.org For the synthesis of 4-(4-bromostyryl)pyridine, this would involve the reaction of a suitable pyridyl-containing phosphonate with 4-bromobenzaldehyde. The HWE reaction is advantageous as it often provides excellent control over the stereochemistry of the resulting double bond. wikipedia.org

Quaternization Strategies for Pyridinium Cation Synthesis

Quaternization of the pyridine nitrogen atom is the final step in forming the this compound cation. This reaction involves the treatment of the 4-(4-bromostyryl)pyridine intermediate with a methylating agent.

A common and effective method for the quaternization of pyridines is the use of alkyl halides, such as methyl iodide. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt precipitates out of the solution. For instance, 4-(4-bromostyryl)pyridine can be readily methylated by refluxing with methyl iodide in a suitable solvent to yield this compound iodide.

Another approach involves the use of methyl p-toluenesulfonate as the methylating agent. This reagent is often used to introduce a methyl group and simultaneously provides the tosylate counterion. The synthesis of 4-(4-bromostyryl)-1-methylpyridinium tosylate has been reported via the condensation of 4-methyl-N-methyl pyridinium tosylate, which is prepared from 4-picoline and methyl p-toluenesulfonate, with 4-bromobenzaldehyde. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 4-(4-bromostyryl)pyridine | Methyl iodide | This compound iodide | Quaternization |

| 4-picoline | Methyl p-toluenesulfonate | 4-methyl-N-methyl pyridinium tosylate | Quaternization |

| 4-methyl-N-methyl pyridinium tosylate & 4-bromobenzaldehyde | Piperidine | 4-(4-Bromostyryl)-1-methylpyridinium tosylate | Knoevenagel Condensation |

Counterion Exchange Strategies and their Impact on Material Properties

The counterion associated with the this compound cation can significantly influence the physical and chemical properties of the resulting salt, such as its solubility, melting point, and crystal packing. Therefore, the ability to exchange the counterion is a valuable tool in materials design.

Tosylate Salt Synthesis and Crystallization

The tosylate (p-toluenesulfonate) anion is a common counterion in the synthesis of pyridinium salts. It is often introduced directly during the quaternization step by using methyl p-toluenesulfonate. The synthesis of this compound tosylate has been achieved, and its crystal structure has been determined. nih.gov In the solid state, the cation and anion are held together by weak C-H···O and π-π stacking interactions, which organize the molecules into a three-dimensional network. nih.gov The ability to obtain single crystals is crucial for determining the precise molecular structure and understanding the intermolecular interactions that govern the material's properties.

Strategic Functionalization and Derivatization Approaches

The presence of the bromine atom on the phenyl ring of this compound provides a versatile handle for further chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties.

Chemical Transformations Involving the Bromine Atom

The bromine atom can be readily transformed into other functional groups using various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction could be used to replace the bromine atom in this compound with various aryl or vinyl groups. For example, reacting the parent compound with an arylboronic acid would yield a derivative with an extended π-conjugated system, potentially leading to altered photophysical properties.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction would allow for the introduction of an alkyne moiety at the position of the bromine atom, leading to the formation of highly conjugated and linear molecular structures.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This reaction could be employed to couple this compound with various alkenes, further extending the conjugated system of the molecule.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine. wikipedia.org This reaction provides a direct method to introduce a wide variety of primary and secondary amines at the position of the bromine atom, allowing for the synthesis of derivatives with potential applications in optoelectronics and as fluorescent probes.

These palladium-catalyzed reactions offer a modular approach to the synthesis of a diverse library of this compound derivatives, enabling the fine-tuning of their electronic and optical properties for specific applications.

Cross-Coupling Reactions for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated systems like styrylpyridines. wikipedia.orgorganic-chemistry.org The Heck reaction and the Suzuki-Miyaura coupling are two of the most prominent methods employed for this purpose. wikipedia.orgnih.gov

The Heck reaction provides a direct route to form the styryl bridge by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 1-methyl-4-vinylpyridinium iodide with 1,4-dibromobenzene or 4-bromoiodobenzene. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine or potassium carbonate. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity, predominantly favoring the E (trans) isomer. organic-chemistry.org

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoiodobenzene | 1-Methyl-4-vinylpyridinium iodide | Pd(OAc)₂ | Triethylamine | DMF | Data not available |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Up to 95 |

The Suzuki-Miyaura coupling offers another versatile approach, involving the reaction of an organoboron compound with an organic halide. nih.govresearchgate.net For the synthesis of this compound derivatives, one could envision the coupling of a 4-pyridylboronic acid derivative with a bromostyrene compound. researchgate.netias.ac.in This reaction is known for its high tolerance to a wide range of functional groups and is often preferred for its milder reaction conditions. nih.gov The development of efficient catalysts and ligands has significantly broadened the scope of the Suzuki coupling for constructing complex aromatic systems. researchgate.net

Nucleophilic Substitution at the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for introducing a variety of functional groups through nucleophilic substitution reactions. nih.govnih.gov While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging, the reactivity can be enhanced by the presence of activating groups or through transition metal catalysis.

In the case of pyridinium compounds, the positively charged nitrogen atom can influence the electronic properties of the entire molecule. The reactivity of halogens on the pyridine ring itself in nucleophilic substitution reactions has been studied, revealing that the leaving group ability can be influenced by the position of the substituent and the reaction mechanism. nih.gov For substitutions on the peripheral bromo-styryl moiety, reactions with strong nucleophiles such as amines can lead to the displacement of the bromide. For instance, reactions of bromo-nitropyridines with amines have been shown to result in nucleophilic substitution, sometimes accompanied by rearrangements. clockss.orgresearchgate.net

The specific conditions for nucleophilic substitution on this compound would depend on the nature of the nucleophile. For example, amination could be achieved by heating the compound with a desired amine, potentially in the presence of a base and a polar aprotic solvent.

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 3-Bromo-4-nitropyridine | Various amines | Polar aprotic solvents | Amino-substituted nitropyridines |

| Ring-substituted N-methylpyridinium ions | Piperidine | Methanol | Piperidino-substituted pyridinium ions |

Modifications on the Pyridinium and Styryl Moieties for Property Tuning

The photophysical and electronic properties of styrylpyridinium dyes are highly sensitive to structural modifications. researchgate.netnih.govresearchgate.net By systematically altering the substituents on both the pyridinium and the styryl parts of the molecule, it is possible to fine-tune properties such as absorption and emission wavelengths, fluorescence quantum yields, and non-linear optical responses. researchgate.netmdpi.comnih.gov

Introducing electron-donating or electron-withdrawing groups at various positions of the aromatic rings can significantly impact the intramolecular charge transfer (ICT) character of the molecule. For instance, placing an electron-donating group, such as a dimethylamino group, on the styryl moiety and an electron-withdrawing group on the pyridinium ring generally leads to a red-shift in the absorption and emission spectra. researchgate.net

The following table summarizes the general effects of substituents on the photophysical properties of styrylpyridinium-type dyes.

| Modification | Effect on Properties |

|---|---|

| Electron-donating group on styryl moiety | Bathochromic (red) shift in absorption/emission |

| Electron-withdrawing group on styryl moiety | Hypsochromic (blue) shift in absorption/emission |

| Increasing conjugation length | Bathochromic (red) shift in absorption/emission |

| Varying N-substituent on pyridinium | Alters solubility and can influence electronic properties |

Advanced Structural Characterization and Crystal Engineering

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of the crystalline state. For 1-Methyl-4-(4-bromostyryl)pyridinium tosylate, SCXRD analysis confirms its crystallization in the monoclinic system with the space group P21/c. nih.govresearchgate.net The asymmetric unit contains one cation of this compound (C₁₄H₁₃BrN⁺) and one tosylate anion (C₇H₇O₃S⁻). nih.govresearchgate.net

Determination of Molecular Conformation and Geometry (e.g., Dihedral Angles, Planarity)

A slight twist is observed between the two aromatic rings of the cation. The dihedral angle between the plane of the brominated benzene (B151609) ring and the pyridinium (B92312) ring is 8.34 (11)°. nih.govresearchgate.net This near-coplanarity is a common feature in stilbazolium-type molecules and is crucial for enabling effective electronic conjugation across the molecule.

Table 1: Selected Geometric Parameters for this compound Tosylate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | nih.govresearchgate.net |

| Torsion Angle (C4-C7=C8-C9) | 178.1 (3)° | nih.govresearchgate.net |

| Dihedral Angle (Benzene-Pyridinium) | 8.34 (11)° | nih.govresearchgate.net |

Analysis of Bromine Atom Disorder and its Implications

A significant finding in the crystal structure of this compound tosylate is the positional disorder of the bromine atom. nih.govresearchgate.net The analysis reveals that the bromine atom occupies two distinct positions with a refined site occupancy ratio of 0.74 (2) to 0.26 (2). nih.govresearchgate.net This type of disorder indicates that in the crystal lattice, the molecule exists in two slightly different orientations that are statistically averaged during the diffraction experiment.

Such disorder in a substituent often suggests a corresponding disorder in the aromatic ring to which it is attached. nih.govresearchgate.net However, in this case, a satisfactory split model for the carbon atoms of the benzene ring could not be refined, implying the positional differences are subtle. nih.govresearchgate.net This phenomenon can have implications for the material's properties, as the electronic and steric environment is not uniform throughout the crystal.

Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal is directed by a combination of weak, non-covalent interactions. researchgate.netnih.gov In the crystal structure of this compound tosylate, a hierarchy of hydrogen bonds and π-π stacking interactions collaborates to build a stable, three-dimensional supramolecular network. nih.govresearchgate.net

Elucidation of Intermolecular Hydrogen Bonding Networks (C-H...O, C-H...π)

Hydrogen bonds are the primary drivers of the initial assembly of cations and anions. The crystal structure reveals multiple weak intermolecular C-H···O hydrogen bonds involving the hydrogen atoms of the pyridinium and methyl groups of the cation and the sulfonate oxygen atoms of the tosylate anion. nih.govresearchgate.net These interactions effectively link the ionic components into a cohesive framework. nih.gov For instance, a notable interaction occurs between a pyridinium ring hydrogen and a sulfonate oxygen (C12—H12⋯O2) with a donor-acceptor distance of 3.247 (3) Å. nih.gov Additionally, a weak intramolecular C-H···O interaction helps to stabilize the molecular conformation. nih.govresearchgate.net While not observed in the tosylate salt, C-H···π interactions are another class of hydrogen bonds that can play a role in the packing of similar aromatic cations. nih.gov

Table 2: Hydrogen Bond Geometry in this compound Tosylate

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| C10—H10···O1 | 0.93 | 2.57 | 3.415 (3) | 151 | nih.gov |

| C12—H12···O2 | 0.93 | 2.39 | 3.247 (3) | 153 | nih.gov |

| C14—H14B···O1 | 0.96 | 2.53 | 3.438 (4) | 157 | nih.gov |

Investigation of π-π Stacking Interactions and their Packing Motifs

Beyond hydrogen bonding, π-π stacking interactions are crucial in organizing the aromatic cations. mdpi.comresearchgate.net In the crystal of this compound tosylate, cations and anions are linked to form a three-dimensional network that is reinforced by π-π interactions. nih.govresearchgate.net These interactions occur between the pyridinium ring of one cation and the benzene ring of a neighboring cation. nih.gov The analysis identifies two significant, symmetrically distinct π-π stacking contacts with centroid-to-centroid distances of 3.7466 (17) Å and 3.7468 (17) Å. nih.govresearchgate.net This type of offset or displaced stacking arrangement is common for electron-deficient and electron-rich ring systems and is a key feature in the crystal engineering of many organic materials. researchgate.netrsc.org

Role of Counterions in Crystal Packing and Self-Assembly

The size, shape, and charge distribution of the counterion play a vital role. mdpi.com For instance, simple halide anions like bromide in other pyridinium salts are known to form distinct C-H···Br or N-H···Br hydrogen bonds that direct the crystal packing. nih.govresearchgate.netnih.gov Larger, more complex anions like tosylate or perfluorinated species (e.g., BF₄⁻, PF₆⁻) can lead to different packing arrangements, sometimes influencing the formation of specific liquid crystal phases or preventing them entirely. mdpi.com The tosylate anion, with its own aromatic ring, could potentially engage in π-π interactions, although the dominant interactions observed in this structure are the hydrogen bonds formed by its sulfonate oxygens. nih.gov Thus, the counterion is an active participant in the self-assembly process, modulating the intermolecular forces to create a unique and stable three-dimensional solid-state structure.

Polymorphism and its Influence on Material Characteristics

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the field of materials science and crystal engineering. Different polymorphs of the same chemical compound possess distinct crystal lattices and/or molecular conformations. These variations in the solid-state arrangement can significantly impact the material's physicochemical properties, including its melting point, solubility, stability, and optical characteristics. While extensive research into the polymorphic behavior of this compound is not widely documented in publicly available literature, the crystal structure of one of its salt forms, this compound tosylate, has been elucidated, providing a foundational understanding of its solid-state architecture.

The investigation into the crystal structure of this compound tosylate reveals a monoclinic crystal system. In this particular crystalline form, the this compound cation is essentially planar. A notable feature of this structure is the disorder of the bromine atom, which occupies two distinct positions. The crystal packing is stabilized by a network of weak intermolecular C-H···O interactions and π–π stacking interactions.

The existence of different polymorphs can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and the presence of different counter-ions. In the case of ionic compounds like this compound, the selection of the counter-anion can be a powerful tool in crystal engineering to generate different crystalline forms, which are sometimes referred to as salt polymorphs. Each unique salt pair can result in a distinct crystal lattice with potentially different material properties. For instance, replacing the tosylate anion with a halide or another organic sulfonate could lead to new crystalline forms with altered thermal stability or non-linear optical responses.

While specific comparative studies on different polymorphs of this compound are not available, the general principles of polymorphism suggest that different crystalline arrangements could modulate its properties. For example, a more densely packed polymorph would be expected to have a higher melting point and greater thermodynamic stability. Conversely, a metastable polymorph, while less stable, might exhibit enhanced solubility or different photophysical behavior due to altered intermolecular interactions within the crystal lattice. The study of polymorphism in related styrylpyridinium salts has shown that variations in crystal packing can indeed influence their optical and electronic properties. Therefore, the exploration and characterization of different polymorphic forms of this compound remains a pertinent area for future research to fully unlock its potential for various material applications.

| Crystallographic Data for this compound Tosylate | |

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃BrN⁺·C₇H₇O₃S⁻ |

| Molecular Weight | 446.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0502 (2) |

| b (Å) | 6.4201 (1) |

| c (Å) | 33.9280 (7) |

| β (°) | 94.469 (1) |

| Volume (ų) | 1965.33 (7) |

| Z | 4 |

Comprehensive Spectroscopic Investigations and Photophysical Mechanisms

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of styrylpyridinium dyes are characterized by a strong ICT band in the visible region. The position, shape, and intensity of this band are highly dependent on the molecular structure and the surrounding medium.

The principal electronic absorption of 1-Methyl-4-(4-bromostyryl)pyridinium corresponds to a π-π* transition with significant charge-transfer character. The absorption maximum (λmax) is typically observed in the range of 350-450 nm, although the exact position is influenced by the solvent environment. The bandshape is generally broad and unstructured, which is characteristic of ICT bands in solution at room temperature. The bromine substituent, being an electron-withdrawing group, is expected to cause a blue-shift (hypsochromic shift) in the absorption maximum compared to unsubstituted or electron-donating group substituted analogues.

Upon excitation, this compound exhibits fluorescence, a property that is also highly sensitive to the environment. The emission wavelength (λem) is typically red-shifted with respect to the absorption, resulting in a significant Stokes shift. This large Stokes shift is a hallmark of molecules that undergo a substantial change in geometry and electronic distribution in the excited state compared to the ground state. For related styrylpyridinium dyes, Stokes' shifts of over 200 nm have been observed, indicating a highly polar excited state. nih.gov The emission spectrum is generally a broad, mirror-image of the absorption band, although deviations can occur due to specific solvent-solute interactions.

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For many styrylpyridinium dyes, the quantum yield in solution is often low due to efficient non-radiative decay pathways, such as torsional motion around the ethylenic bridge. However, the fluorescence can be dramatically enhanced in rigid or viscous media, or when bound to macromolecules, which restricts these non-radiative deactivation channels. For instance, certain styrylpyridinium derivatives have shown a significant increase in fluorescence quantum yield upon association with proteins like glucose oxidase. nih.gov The fluorescence lifetimes are typically in the nanosecond range and are also sensitive to the environment.

Solvatochromic and Thermochromic Behavior

The strong ICT character of this compound makes its photophysical properties highly susceptible to changes in the local environment, such as solvent polarity and temperature.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of styrylpyridinium dyes. The ground state of these dyes is less polar than the excited state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state relative to the ground state. This results in a red-shift (bathochromic shift) of the emission maximum with increasing solvent polarity, a phenomenon known as positive solvatochromism. The absorption maximum, however, may show a less pronounced shift. The extent of these shifts can be correlated with solvent polarity scales, such as the ET(30) scale, to provide quantitative information about the dye's sensitivity to its environment.

The following table illustrates the expected trend of absorption and emission maxima for this compound in a range of solvents with varying polarity. The exact values require experimental determination.

| Solvent | Polarity (ET(30) in kcal/mol) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm-1) |

| Dioxane | 36.0 | ~380 | ~500 | High |

| Acetone | 42.2 | ~390 | ~540 | Higher |

| Methanol | 55.4 | ~400 | ~580 | Highest |

| Water | 63.1 | ~410 | ~620 | Very High |

Note: The data in this table is illustrative and represents expected trends for a solvatochromic styrylpyridinium dye. Actual experimental values for this compound are required for confirmation.

Thermochromism, the change in color with temperature, can also be observed in solutions of this compound. An increase in temperature generally leads to a decrease in fluorescence intensity. This is attributed to the enhanced thermal energy promoting non-radiative decay processes, such as molecular vibrations and rotations, which compete with fluorescence. In some cases, a shift in the emission maximum with temperature can also be observed, which may be related to changes in the solvent's properties or specific solute-solvent interactions at different temperatures. Detailed temperature-dependent studies are necessary to fully elucidate the thermochromic behavior of this compound.

Advanced Vibrational Spectroscopy (e.g., Resonance Raman, Surface-Enhanced Raman Scattering)

Advanced vibrational spectroscopy techniques, such as Resonance Raman (RR) and Surface-Enhanced Raman Scattering (SERS), offer powerful means to investigate the molecular structure and electronic properties of chromophoric molecules like this compound.

Resonance Raman spectroscopy provides enhanced scattering of vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with a molecule's electronic absorption band, the Raman signals for specific vibrations associated with the chromophore can be selectively amplified by orders of magnitude. This technique is particularly useful for elucidating the structural dynamics that occur upon electronic excitation. nih.govrsc.org

Surface-Enhanced Raman Scattering is another powerful technique capable of producing signal enhancements up to 106 or even higher, allowing for the detection of molecules at very low concentrations, sometimes down to the single-molecule level. nih.govcapes.gov.br This enhancement arises from two primary mechanisms: an electromagnetic effect, stemming from the amplification of light by localized surface plasmons on metallic nanostructures (typically gold or silver), and a chemical effect, involving charge-transfer interactions between the molecule and the surface. nih.govnih.gov SERS is highly sensitive to the molecule's orientation and its interaction with the enhancing surface, providing unique insights into the interfacial behavior of adsorbates. mdpi.com

The vibrational spectrum of this compound is intrinsically linked to its electronic structure, which is characterized by a π-conjugated system extending across the bromophenyl ring, the ethylenic bridge, and the pyridinium (B92312) ring. The positive charge on the pyridinium nitrogen atom establishes it as a strong electron-accepting group, while the bromostyryl moiety acts as the electron-donating part of the molecule. This donor-π-acceptor (D-π-A) structure results in a prominent intramolecular charge-transfer (ICT) electronic transition.

X-ray crystallography studies of the related salt, 4-(4-bromostyryl)-1-methylpyridinium tosylate, reveal that the cation is nearly planar, with a dihedral angle of just 8.34° between the benzene (B151609) and pyridinium rings. fiveable.me This planarity is crucial as it maximizes the overlap of p-orbitals, facilitating effective π-conjugation throughout the molecule.

When analyzed with Resonance Raman spectroscopy using an excitation wavelength within the ICT absorption band, specific vibrational modes associated with the conjugated π-system are expected to be significantly enhanced. These modes are directly coupled to the electronic transition and serve as reporters on the ground- and excited-state structures. nih.gov

Key vibrational modes and their correlation to the electronic structure are detailed in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in this compound |

| Ethylenic C=C Stretch | ~1600 - 1640 | This mode is a strong indicator of the conjugation pathway. Its frequency and intensity in the RR spectrum reflect the bond order of the ethylenic bridge, which changes upon ICT excitation. |

| Ring C=C Breathing Modes | ~1500 - 1610 | The symmetric stretching vibrations of the phenyl and pyridinium rings are sensitive to the electron density distribution. Changes in these frequencies upon excitation can map the flow of charge from the donor to the acceptor ring. ias.ac.in |

| C-Br Stretch | ~500 - 650 | While typically a weaker Raman scatterer, its coupling to the π-system could be probed. The presence of the heavy bromine atom can also influence excited-state dynamics through the heavy-atom effect. |

| Pyridinium Ring Modes | ~1000 - 1200 | Vibrations involving the pyridinium ring, particularly those near the nitrogen atom, are sensitive to the electron-accepting strength of this moiety and its involvement in the ICT state. |

SERS studies would further elucidate the interaction of the molecule with a metallic surface. The relative enhancement of different vibrational modes can indicate the molecule's orientation on the surface—for instance, whether it adsorbs via the pyridinium ring or the bromophenyl end, or lies flat along the surface. mdpi.com

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, this compound is promoted to an electronic excited state. The subsequent de-excitation can occur through a variety of competing radiative and non-radiative relaxation pathways. nih.gov These processes, which occur on timescales from femtoseconds to nanoseconds, define the photophysical properties of the compound, such as its fluorescence quantum yield and lifetime.

The primary excited state formed is a π-π* ICT state. The key relaxation pathways from this state for styryl dyes typically include:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀), releasing a photon.

Internal Conversion (IC): Non-radiative decay between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

Trans-Cis Photoisomerization: Rotation around the central C=C double bond in the excited state is a common and efficient non-radiative decay channel for styryl dyes. mdpi.com This process often involves a twisted intermediate state and is highly dependent on the viscosity of the surrounding medium.

Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state (S₁) to a triplet state (T₁). The presence of the bromine atom in this compound is expected to enhance the ISC rate due to the heavy-atom effect, which increases spin-orbit coupling. capes.gov.br

Time-resolved spectroscopic techniques, such as Time-Correlated Single-Photon Counting (TCSPC) and femtosecond transient absorption spectroscopy, are essential for directly observing and quantifying the kinetics of these excited-state relaxation processes. mdpi.com

TCSPC measures the decay of fluorescence intensity over time following pulsed excitation, providing precise values for the fluorescence lifetime(s). For styrylpyridinium dyes, the fluorescence decay is often complex and multi-exponential, reflecting the different competing deactivation pathways. nih.gov

Transient absorption spectroscopy monitors the changes in optical absorption of a sample after excitation with a short laser pulse. This allows for the direct observation of transient species, including the initial excited singlet state (S₁), triplet states (T₁), and any structural intermediates, such as the twisted state formed during isomerization. By analyzing the rise and decay kinetics of the spectral signatures of these intermediates, a complete map of the relaxation pathways can be constructed. capes.gov.br

The table below summarizes the relaxation pathways and the insights gained from time-resolved studies.

| Relaxation Pathway | Probed by | Information Gained |

| Fluorescence | TCSPC | Provides the fluorescence lifetime (τf). A shorter lifetime often indicates the presence of efficient non-radiative decay channels. |

| Photoisomerization | Transient Absorption | Allows for the direct observation of the formation and decay of the twisted intermediate state. The kinetics reveal the timescale and efficiency of this non-radiative pathway. |

| Intersystem Crossing | Transient Absorption | The formation of the triplet state (T₁) can be identified by its characteristic absorption spectrum, which typically has a longer lifetime than the singlet state. The rise time of the T₁ signal corresponds to the ISC rate. |

| Internal Conversion | Inferred from Quantum Yield & Lifetime | The rate of internal conversion (kIC) is often calculated from the fluorescence quantum yield (Φf) and lifetime (τf), in conjunction with the rates of other competing processes. |

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. rsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. mdpi.com

This compound, as a fluorescent molecule, has the potential to participate in FRET as either an energy donor or an acceptor.

As a FRET Donor: When excited, this compound could transfer its energy to a suitable acceptor molecule. Based on the photophysics of similar styryl dyes, its emission is expected in the yellow-to-red region of the spectrum. nih.gov Therefore, an appropriate acceptor would need to have a strong absorption band in this region (e.g., cyanine (B1664457) dyes like Cy5 or other red-emitting fluorophores).

As a FRET Acceptor: The compound could accept energy from a donor that emits in the blue-to-green region, corresponding to the absorption band of this compound. Potential donors could include coumarin (B35378) derivatives or other fluorescent molecules with higher-energy emissions.

The establishment of a FRET system involving this compound would require careful selection of a FRET partner to ensure significant spectral overlap. Furthermore, the enhanced probability of intersystem crossing due to the bromine atom could open pathways for triplet-singlet energy transfer, a less common but viable FRET mechanism. This would involve the non-radiative transfer of energy from the triplet state of the donor to excite a singlet state in the acceptor.

Computational Chemistry and Electronic Structure Theory

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 1-Methyl-4-(4-bromostyryl)pyridinium, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to find the minimum energy structure. researchgate.netinpressco.comscirp.org These calculations typically reveal that the stilbazolium core, consisting of the pyridinium (B92312) and benzene (B151609) rings linked by an ethylene (B1197577) bridge, prefers a planar or near-planar conformation to maximize π-conjugation. researchgate.net The planarity of the molecule is a key factor influencing its electronic properties. The torsion angle between the pyridinium and phenyl rings is a critical parameter, with smaller angles generally leading to better NLO performance.

| Parameter | Description |

| Methodology | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-31G(d,p) |

| Key Finding | The molecule favors a near-planar geometry to enhance π-electron delocalization. |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its absorption of light. nih.gov

In this compound, the HOMO is typically localized on the bromophenyl and ethylene bridge portion of the molecule, which acts as the electron donor part of this donor-π-acceptor (D-π-A) system. Conversely, the LUMO is predominantly located on the pyridinium ring, the electron-accepting moiety. This spatial separation of the FMOs is characteristic of molecules with potential for significant intramolecular charge transfer upon excitation. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is often desirable for NLO applications. researchgate.netresearchgate.net

| Orbital | Primary Localization | Role |

| HOMO | Bromophenyl and ethylene bridge | Electron Donor |

| LUMO | Pyridinium ring | Electron Acceptor |

Time-Dependent DFT (TD-DFT) is the workhorse for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.netyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For D-π-A dyes like this compound, the lowest energy and most intense absorption band typically corresponds to the HOMO→LUMO transition, which possesses a strong intramolecular charge transfer (ICT) character. nih.gov The calculated spectrum can be compared with experimental UV-Vis spectra to validate the computational methodology. mdpi.com

| Parameter | Description |

| Methodology | Time-Dependent Density Functional Theory (TD-DFT) |

| Key Transition | HOMO → LUMO |

| Character | Intramolecular Charge Transfer (ICT) |

| Output | Predicted UV-Vis absorption spectrum (λmax) |

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Analysis

To gain deeper insights into the electronic structure and charge distribution, Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) analyses are performed on the optimized geometry.

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by localizing the electron density into bonds and lone pairs. uni-muenchen.dewisc.edu For this compound, NBO analysis can quantify the partial atomic charges on each atom, revealing the extent of electron donation from the bromophenyl group and electron acceptance by the pyridinium ring. orientjchem.orgconicet.gov.ar This analysis confirms the D-π-A nature of the molecule and provides a quantitative measure of the ground-state charge separation. The analysis of donor-acceptor interactions within the NBO framework can further elucidate the pathways and magnitudes of intramolecular charge transfer. researchgate.netnih.gov

The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution around the molecule. uni-muenchen.deresearchgate.netresearchgate.netnih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would show a negative potential around the bromine atom and the phenyl ring, and a strong positive potential localized on the pyridinium ring, visually confirming the charge separation inherent in its structure.

| Analysis | Information Provided |

| NBO | Quantitative partial atomic charges, donor-acceptor interactions, and intramolecular charge transfer pathways. |

| ESP | Visual map of electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. |

Theoretical Prediction of Nonlinear Optical (NLO) Response Parameters

A primary motivation for studying this compound is its potential for NLO applications. Computational methods can predict key NLO parameters, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govcapes.gov.brnih.gov

DFT calculations can be used to compute the components of the first hyperpolarizability tensor. researchgate.netrug.nlresearchgate.net These calculations often show that the magnitude of β is highly dependent on the degree of intramolecular charge transfer. The D-π-A architecture of this compound is specifically designed to enhance this property. The presence of the electron-donating bromo-substituted phenyl ring and the electron-accepting pyridinium ring, connected by a π-conjugated bridge, facilitates a large change in dipole moment upon excitation, which is a key contributor to a large β value. Theoretical studies on similar stilbazolium derivatives have demonstrated that the choice of substituents and the planarity of the molecule significantly impact the calculated hyperpolarizability. rsc.org

| NLO Parameter | Description |

| First Hyperpolarizability (β) | A tensor quantity that measures the second-order nonlinear optical response of a molecule. |

| Computational Method | Density Functional Theory (DFT) |

| Key Influencing Factor | Magnitude of intramolecular charge transfer. |

Calculation of Linear Polarizability and Hyperpolarizabilities (β, γ)

The interaction of a molecule with an external electric field gives rise to a series of linear and nonlinear optical phenomena. These are described by the molecule's polarizability (α) and hyperpolarizabilities (β, γ). The calculation of these properties for stilbazolium derivatives like this compound is a key focus of computational studies in this field.

Theoretical investigations into the linear and nonlinear properties of stilbazolium derivatives are often carried out using Density Functional Theory (DFT). nih.gov This computational method has proven effective in modeling the electronic structure and predicting the NLO response of such molecules. The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results. For instance, standard global hybrids like B3LYP and M06 have been shown to benefit from considering the effects of the crystalline environment. nih.gov

The first hyperpolarizability (β) is responsible for second-order NLO effects such as second-harmonic generation, while the second hyperpolarizability (γ) governs third-order phenomena. For stilbazolium derivatives, it has been noted that the crystalline phase can significantly influence the dipole moment and the second hyperpolarizability. nih.gov Computational models can incorporate these environmental effects through iterative electrostatic embedding schemes. nih.gov

Table 1: Key Parameters in Computational NLO Studies of Stilbazolium Derivatives

| Parameter | Description | Relevance to this compound |

| Linear Polarizability (α) | A measure of the linear response of the electron cloud to an external electric field. | Influences the refractive index of the material. |

| First Hyperpolarizability (β) | Describes the second-order nonlinear optical response. | Crucial for effects like second-harmonic generation. Its magnitude is highly dependent on molecular asymmetry. |

| Second Hyperpolarizability (γ) | Governs the third-order nonlinear optical response. | Important for applications such as optical switching and power limiting. rsc.org |

Molecular Design Principles for Enhanced NLO Properties

The insights gained from computational studies have led to the formulation of key molecular design principles for enhancing the NLO properties of organic chromophores, including stilbazolium derivatives. researchgate.net These principles focus on manipulating the molecular structure to maximize the desired NLO response.

A fundamental design strategy involves the creation of a D-π-A structure, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. mdpi.com In the case of this compound, the pyridinium moiety acts as the electron acceptor. The bromostyryl group's electron-donating or -withdrawing character can be tuned by the bromine substituent, although halogens can have complex effects. The π-bridge is the vinyl group and the phenyl ring. The intramolecular charge transfer (ICT) from the donor to the acceptor through this conjugated system is a primary source of the large NLO response. nih.gov

Key design principles for enhancing NLO properties in stilbazolium-type molecules include:

Extension of the π-Conjugation Length: Increasing the length of the conjugated path between the donor and acceptor groups generally leads to a significant enhancement of the hyperpolarizability. researchgate.net This is because a longer bridge allows for more effective charge separation and delocalization.

Strengthening Donor and Acceptor Groups: The efficiency of the ICT process can be improved by using stronger electron-donating and electron-accepting moieties. This increases the molecular dipole moment and polarizability. nih.gov

Tuning the π-Bridge: The nature of the π-linker itself can be modified. For instance, altering the aromatic rings or the vinyl bridge can influence the electronic communication between the donor and acceptor, thereby affecting the NLO properties. nih.gov

Supramolecular Strategies: Encapsulating the NLO chromophore within a host structure, such as an amylose (B160209) helix, has been shown to enhance the hyperpolarizability by inducing favorable conformations and reducing intermolecular quenching effects. researchgate.net

Nonlinear Optical Nlo Properties and Materials Design

Second-Harmonic Generation (SHG) and Third-Harmonic Generation (THG)

Second-harmonic generation and third-harmonic generation are processes where a material generates light at twice and three times the frequency of the incident light, respectively. These phenomena are governed by the second-order (χ⁽²⁾) and third-order (χ⁽³⁾) nonlinear optical susceptibilities of the material.

The NLO response of a material is intrinsically linked to its molecular structure and the arrangement of these molecules in the crystal lattice. For 1-Methyl-4-(4-bromostyryl)pyridinium, several key structural features influence its potential NLO activity.

The cationic nature of the this compound chromophore, with its electron-donating bromo-substituted phenyl ring and the electron-accepting pyridinium (B92312) ring connected by a π-conjugated bridge, is fundamental to its NLO properties. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation, which is a primary source of the molecular hyperpolarizability (β), the microscopic origin of the bulk NLO susceptibility.

The crystal structure of the tosylate salt of this compound reveals crucial details about its solid-state arrangement. nih.gov The dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a critical parameter, as a more planar conformation generally leads to better π-electron delocalization and a larger hyperpolarizability. In the tosylate salt, this angle is 8.34 (11)°. nih.gov

| Crystal Data for 4-(4-Bromostyryl)-1-methylpyridinium tosylate | |

| Formula | C₁₄H₁₃BrN⁺·C₇H₇O₃S⁻ |

| Molecular Weight | 446.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0502 (2) |

| b (Å) | 6.4201 (1) |

| c (Å) | 33.9280 (7) |

| β (°) | 94.469 (1) |

| Volume (ų) | 1965.33 (7) |

| Z | 4 |

Table based on data from reference nih.gov.

Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is particularly useful for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy.

The TPA process is governed by the imaginary part of the third-order nonlinear susceptibility. At the molecular level, the efficiency of TPA is quantified by the TPA cross-section (σ₂). The mechanism involves the virtual or real excitation to an intermediate state followed by absorption of a second photon to reach the final excited state. The probability of this simultaneous absorption is quadratically dependent on the incident light intensity.

Specific experimental data for the TPA cross-section of this compound is not currently available. However, studies on analogous stilbazolium derivatives provide valuable insights. The nature of substituents and the length of the π-conjugated system are known to significantly impact the TPA cross-section.

Increasing the conjugation length of the π-system generally leads to a red-shift in the absorption spectrum and often an enhancement of the TPA cross-section. This is a common strategy in the design of efficient TPA chromophores.

Molecular Engineering Strategies for Optimized NLO Chromophores

The design of NLO chromophores with enhanced performance is an active area of research. For compounds like this compound, several molecular engineering strategies can be envisioned:

Modification of Donor and Acceptor Groups: Systematically varying the electron-donating and accepting strengths of the terminal groups can fine-tune the intramolecular charge transfer characteristics and optimize the molecular hyperpolarizability. Replacing the bromo-substituent with stronger electron-donating groups, for instance, is a common approach to enhance NLO properties.

Extension of the π-Conjugated Bridge: Increasing the length of the conjugated path between the donor and acceptor groups can lead to larger NLO responses.

Counter-ion Engineering: In the case of ionic chromophores like stilbazolium salts, the counter-ion has a profound effect on the crystal packing. By carefully selecting the counter-ion, it is possible to promote non-centrosymmetric crystal structures, which are essential for second-order NLO applications.

Introduction of Bulky Groups: Attaching bulky substituents can influence the crystal packing by preventing centrosymmetric arrangements, thereby favoring NLO-active crystal structures.

Donor-Acceptor Design Principles in Pyridinium-Based Systems

The foundation of many organic NLO materials lies in the donor-π-acceptor (D-π-A) design. This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating large NLO responses. In pyridinium-based systems, the positively charged pyridinium ring serves as a potent electron acceptor. nih.govrsc.org This inherent electron-deficient nature makes it an ideal core component for D-π-A chromophores.

In the case of this compound, the structure can be deconstructed as follows:

Acceptor (A): The 1-methylpyridinium cation is the electron-accepting moiety. The positive charge on the nitrogen atom significantly enhances its ability to withdraw electron density.

π-Bridge: The styryl group, specifically the ethenyl bridge (-CH=CH-), acts as a conjugated π-system that connects the donor and acceptor parts of the molecule. This bridge facilitates the efficient transfer of electron density between the two ends.

Donor (D): The 4-bromophenyl group functions as the electron-donating part of the molecule. While bromine is an electronegative atom, its electron-withdrawing inductive effect is often outweighed by the electron-donating mesomeric effect of its lone pairs when part of a conjugated system. However, compared to stronger donors like dimethylamino (-N(CH₃)₂), the bromo group is considered a weaker electron donor.

| Donor Group | Acceptor Group | π-Bridge | Example Compound |

| 4-bromophenyl | 1-methylpyridinium | ethenyl | This compound |

| 4-(dimethylamino)phenyl | 1-methylpyridinium | ethenyl | 4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium |

This table illustrates the modular nature of the D-π-A design in styrylpyridinium systems.

Role of Counterions and Supramolecular Assembly in NLO Performance

For a material to exhibit a macroscopic NLO effect, such as second-harmonic generation (SHG), it is not sufficient for the individual molecules to possess a large hyperpolarizability. The molecules must also crystallize in a non-centrosymmetric space group. nih.gov This is because in a centrosymmetric arrangement, the NLO effects of individual molecules cancel each other out. This is where the role of the counterion and the resulting supramolecular assembly becomes paramount.

A detailed crystallographic study of This compound tosylate reveals a monoclinic crystal system with the space group P2₁/c, which is centrosymmetric. nih.gov In this structure, the planar cations are arranged in a way that creates an inversion center, thus precluding any second-order NLO response in the bulk crystal.

The crystal structure of this compound tosylate is stabilized by a network of weak intermolecular interactions:

C-H···O Hydrogen Bonds: These interactions occur between the hydrogen atoms of the pyridinium and phenyl rings of the cation and the oxygen atoms of the sulfonate group on the tosylate anion. nih.gov

π-π Stacking: The aromatic rings of the cations and anions exhibit π-π stacking interactions, with a reported centroid-centroid distance of approximately 3.747 Å. nih.gov

The dihedral angle between the benzene and pyridine rings in the cation is a shallow 8.34(11)°, indicating a high degree of planarity which is favorable for electron delocalization. nih.gov

The influence of the counterion on the final crystal symmetry and NLO properties is a well-documented phenomenon in stilbazolium salts. For instance, the famous NLO material DAST (4'- (dimethylamino)-N-methyl-4-stilbazolium tosylate) utilizes the same tosylate counterion but achieves a non-centrosymmetric arrangement, leading to a very high SHG efficiency. This highlights that a subtle interplay between the cation and anion shapes and functional groups determines the final crystal packing. Research on other stilbazolium derivatives has shown that changing the counterion can lead to different packing motifs, sometimes resulting in the desired non-centrosymmetric structures. nih.gov

| Compound | Counterion | Crystal System | Space Group | NLO Activity (SHG) |

| This compound tosylate | Tosylate | Monoclinic | P2₁/c | Inactive |

| DAST | Tosylate | Monoclinic | Cc | Highly Active |

This comparative data underscores the critical role of the counterion in translating microscopic molecular properties into a macroscopic NLO response. While this compound possesses the necessary molecular features for NLO activity, its tosylate salt crystallizes in a centrosymmetric fashion, rendering it inactive for second-harmonic generation. The exploration of this cation with other counterions remains a potential avenue for the development of new NLO materials.

Applications in Advanced Functional Materials Non Biological

Optical Data Storage and Molecular Switches

The ability of certain molecules to change their properties in response to light makes them attractive for applications in optical data storage and as molecular switches. This behavior is often rooted in photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra.

Stilbazolium salts, the class of compounds to which 1-Methyl-4-(4-bromostyryl)pyridinium belongs, are known to undergo photochemical cis/trans isomerization. d-nb.info This process involves the conversion between two geometric isomers upon irradiation with light of a specific wavelength. The trans and cis isomers of a molecule possess distinct physical and spectral properties, which can be exploited to represent the "0" and "1" states of a binary data bit. bohrium.com The reversible nature of this photoisomerization is a key requirement for rewritable optical data storage. Research on stilbazolium betaines has demonstrated that this isomerization can be controlled, highlighting the potential for this class of compounds in data storage technologies. d-nb.info The presence of the styryl backbone in this compound is the basis for its potential photochromic and photoisomerization capabilities, though specific studies on this derivative are needed to determine its efficiency and stability for such applications.

Fluorescent Probes and Chemosensors (for Non-Biological Analytes)

The sensitivity of the fluorescence properties of certain molecules to their local environment makes them valuable as probes and chemosensors. Stilbazolium dyes, in particular, have been shown to exhibit changes in their fluorescence in response to various analytes and environmental conditions.

The detection of heavy metal ions is crucial for environmental monitoring and in various industrial processes. Fluorescent chemosensors offer a sensitive and often selective means of detection. A fluorescent probe for the detection of Hg²⁺ ions has been constructed using 1,2-bis(4-pyridyl)ethene, a structural relative of the styrylpyridinium core. researchgate.netnih.gov This suggests that the pyridinium (B92312) nitrogen and the conjugated system in this compound could potentially interact with metal ions, leading to a detectable change in its fluorescence. The development of such a sensor would depend on the specificity and sensitivity of this interaction.

| Analyte | Sensing Compound Class | Detection Mechanism | Reported Limit of Detection |

| Hg²⁺ | 1,2-bis(4-pyridyl)ethene with TMeQ researchgate.net | Fluorescence enhancement | 4.12 x 10⁻⁸ mol·L⁻¹ researchgate.net |

The fluorescence of many organic dyes is influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property can be utilized to probe the local polarity within a material system. Studies on related pyridinium derivatives, such as 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide and 1-methyl-4-[4-aminostyryl] pyridinum iodide, have shown a significant dependence of their absorption and fluorescence spectra on solvent polarity. d-nb.infokaist.ac.kr Specifically, a hypsochromic (blue) shift in the absorption band is observed as solvent polarity increases. kaist.ac.kr This negative solvatochromism is characteristic of molecules with a large ground-state dipole moment. It is therefore highly probable that this compound would also exhibit solvatochromic behavior, making it a potential candidate for use as a fluorescent probe for solvent polarity in various material environments. Similarly, the protonation state of the pyridinium ring system can be sensitive to the pH of the medium, which may also be reflected in the compound's fluorescence properties, suggesting a potential application in pH sensing.

| Related Compound | Observed Phenomenon | Effect of Increased Solvent Polarity |

| 1-methyl-4-[4-aminostyryl] pyridinum iodide | Negative Solvatochromism | Hypsochromic (blue) shift of absorption band kaist.ac.kr |

| 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide | Solvatochromism | Dramatic dependence of absorption and fluorescence spectra d-nb.inforesearchgate.net |

Supramolecular Assemblies for Functional Materials (e.g., Hydrogels, Films)

The formation of supramolecular assemblies is driven by specific, non-covalent interactions between molecules. In the case of this compound, the planar structure of the cation and the presence of aromatic rings facilitate significant π-π stacking interactions. nih.gov These interactions, along with weak C-H···O hydrogen bonds that can form in the presence of suitable counter-anions or solvent molecules, are fundamental to the self-assembly of this compound into larger, ordered structures. nih.govresearchgate.net The crystal structure of the tosylate salt of 4-(4-bromostyryl)-1-methylpyridinium reveals a well-defined three-dimensional network stabilized by these weak interactions, with a notable centroid-centroid distance of 3.7466 Å between adjacent rings. nih.gov

While specific studies detailing the formation of hydrogels or extensive thin films solely from this compound are not prevalent, the principles of supramolecular chemistry suggest its potential as a building block for such materials. The inherent tendency of pyridinium salts to form ordered lyotropic liquid-crystalline phases in solution further supports this possibility. nih.gov The aggregation of such molecules can lead to the formation of long-range ordered structures necessary for creating gels or uniform films. The functional bromine atom also offers a site for further chemical modification, allowing for the covalent linkage of this chromophore into larger polymer backbones or onto surfaces to create functional films.

The table below summarizes the key crystallographic interactions for a representative salt of the subject compound, which are foundational for its role in supramolecular assemblies.

| Interaction Type | Description | Significance for Supramolecular Assembly |

| π-π Stacking | Interactions between the aromatic pyridinium and bromophenyl rings of adjacent cations. nih.gov | Primary driving force for self-assembly and formation of ordered columnar or layered structures. nih.gov |

| C-H···O Interactions | Weak hydrogen bonds between C-H donors on the cation and oxygen acceptors on the counter-anion (e.g., tosylate). nih.gov | Contribute to the stability and specific arrangement of molecules within the crystal lattice, influencing the overall 3D network. nih.gov |

Host-Guest Interactions and Controlled Release in Material Contexts

Host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" molecule or a supramolecular assembly. The resulting complex can exhibit altered properties, and the release of the guest can be triggered by external stimuli. The pyridinium moiety is a well-known participant in host-guest complexes, often acting as a guest for macrocyclic hosts like cyclodextrins and calixarenes. thno.orgnih.gov These interactions are typically driven by a combination of hydrophobic effects, van der Waals forces, and electrostatic interactions. thno.org

For this compound, its cationic nature and aromatic surfaces make it a suitable guest for electron-rich host cavities. Conversely, supramolecular assemblies formed from this compound could potentially act as hosts for anionic or neutral guest species. The ordered cavities or channels within a supramolecular polymer or crystal lattice of this compound could serve as binding sites.

The table below outlines the potential host-guest characteristics of this compound based on its structural features and the known behavior of similar compounds.

| Role in Host-Guest Chemistry | Potential Interacting Partners | Driving Forces for Interaction | Potential Application |

| Guest | Cyclodextrins, Calixarenes, Cucurbiturils thno.orgnih.gov | Hydrophobic interactions, cation-π interactions, electrostatic forces. | Stabilization of the pyridinium salt, formation of stimulus-responsive assemblies. |

| Host (in a supramolecular assembly) | Anionic small molecules, neutral aromatic compounds. | Electrostatic interactions, π-π stacking within pre-organized cavities. | Controlled release of encapsulated guests from a solid-state material. |

Future Research Directions and Outlook

Exploration of Novel Derivatives with Tuned Properties

The optoelectronic and nonlinear optical (NLO) properties of stilbazolium salts are highly sensitive to their molecular structure. A significant avenue for future research lies in the systematic synthesis and characterization of novel derivatives of 1-Methyl-4-(4-bromostyryl)pyridinium to achieve precisely tuned properties.

Key strategies for molecular engineering include:

Modification of Substituents: Altering the electron-donating or -withdrawing nature of substituents on both the pyridinium (B92312) and phenyl rings can significantly impact the molecule's hyperpolarizability, a key factor in NLO response. researchgate.net For instance, replacing the bromo- group with other halogens or with alkyl, alkoxy, or amino groups could systematically shift the absorption and emission spectra and modify the NLO coefficients.

Alteration of the Counter-anion: The choice of the counter-anion associated with the pyridinium cation has been shown to be a simple and effective strategy for developing new NLO crystals. researchgate.net Research into replacing common anions like iodide or tosylate with a variety of organic or inorganic anions can influence the crystal packing, which in turn dictates the bulk NLO properties of the material. researchgate.netresearchgate.net Investigating how different anions affect the stability, solubility, and crystal growth habits of this compound is a promising research direction.

These molecular engineering efforts aim to create a library of compounds with tailored characteristics for specific applications, such as second-harmonic generation (SHG) at desired wavelengths or enhanced electro-optic coefficients. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The integration of organic chromophores like this compound into inorganic matrices offers a powerful method for creating multifunctional hybrid materials with enhanced properties. These materials can combine the processability and large optical nonlinearities of organic molecules with the mechanical and thermal stability of inorganic compounds.

Future research in this area could focus on:

Perovskite and Metal Halide Hybrids: A growing area of interest is the preparation of hybrid compounds by combining pyridinium cations with perhalometallate anions (e.g., [CoCl₄]²⁻, [ZnCl₄]²⁻, [PbCl₄]²⁻). nih.govnih.gov These materials can form extended three-dimensional networks stabilized by hydrogen bonding and π-π stacking interactions. nih.gov Exploring the synthesis of hybrids incorporating the this compound cation could lead to new materials with interesting magnetic, photoluminescent, or NLO properties.

Doped Crystals: A successful strategy for tuning material properties is the doping of an organic crystal host with other molecules or ions. For example, doping the well-known NLO crystal DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) with cadmium chloride has been shown to enhance its SHG efficiency. tandfonline.com Similar doping strategies could be applied to crystals of this compound salts to improve their optical and NLO characteristics for optoelectronic applications. tandfonline.com

Polymer Composites: Incorporating the pyridinium salt into polymer matrices is another approach to create robust, processable materials. Research into soluble pyridinium-containing copolyimides demonstrates the potential for creating functional polymers. nih.gov Dispersing this compound into various transparent polymers could lead to the development of guest-host systems for electro-optic modulation or optical data storage.

Development of Advanced Computational Models for Predictive Design

As the complexity and number of potential derivatives increase, a purely experimental "trial-and-error" approach becomes inefficient. The development and application of advanced computational models are crucial for accelerating the discovery of new materials with optimized properties.

Future efforts in computational chemistry should include:

Density Functional Theory (DFT) Calculations: DFT and time-dependent DFT (TD-DFT) have proven to be powerful tools for investigating the molecular properties of organic molecules, including coumarin (B35378) and pyridinium derivatives. mdpi.commdpi.com These methods can be used to predict key parameters such as HOMO-LUMO energy gaps, absorption spectra, and molecular hyperpolarizabilities for new derivatives of this compound before their synthesis. mdpi.comnih.gov

Solvent and Environmental Effects: The performance of these materials can be influenced by their environment. Computational models that incorporate the effects of different solvents (solvatochromism) can provide a more accurate prediction of the material's behavior in solution-processed applications. nih.govnih.govresearchgate.net

These predictive models will guide synthetic efforts, allowing researchers to focus on the most promising candidates and reduce the time and resources required for material development. nih.gov

Scalable Synthesis and Industrial Applications in Optoelectronic Devices

For this compound and its derivatives to find practical use, efficient and scalable synthetic routes are necessary. The typical synthesis involves a Knoevenagel-type condensation reaction between an activated methylpyridinium salt and an aromatic aldehyde. nih.goviucr.orgresearchgate.net

Future work should address:

Process Optimization: Research is needed to optimize reaction conditions (e.g., solvent, catalyst, temperature) to maximize yields, minimize reaction times, and simplify purification for the synthesis of this compound salts. nih.gov The preparation often starts with the quaternization of 4-picoline with a methylating agent, followed by condensation with 4-bromobenzaldehyde. iucr.orgresearchgate.net

Large-Scale Crystal Growth: The development of techniques for growing large, high-quality single crystals is a major challenge for many organic NLO materials but is essential for applications like frequency conversion and electro-optic modulation. researchgate.net

The ultimate goal of this research is the incorporation of these materials into functional devices. Stilbazolium derivatives are promising materials for a variety of optoelectronic and photonic applications due to their large NLO coefficients. researchgate.netresearchgate.net Potential industrial applications include:

Telecommunications: As active components in electro-optic modulators for high-speed data transmission. researchgate.net

Frequency Conversion: For generating laser light at new frequencies through processes like second-harmonic generation. researchgate.net

Optical Data Storage: As materials for high-density, three-dimensional optical memory. researchgate.net

Terahertz (THz) Technology: Stilbazolium salts like DAST are already used for the generation and detection of THz radiation, and new derivatives could offer improved performance in this rapidly growing field. researchgate.net

The successful development of scalable syntheses and demonstration in device prototypes will be critical for the commercial realization of technologies based on this compound and its engineered derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.